![molecular formula C12H10N2O4S B591332 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid CAS No. 1231161-31-1](/img/no-structure.png)

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

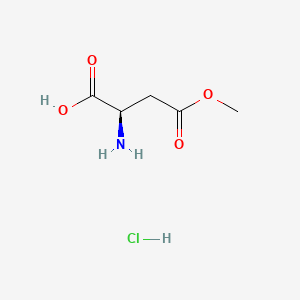

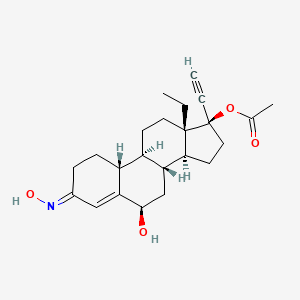

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine . It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .

Synthesis Analysis

The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine . In the first step, a Gewald reaction using propionaldehyde, sulfur and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile . The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid .Molecular Structure Analysis

The molecular formula of this compound is C12H9N3O2S and its molecular weight is 259.28 g·mol−1 . It has a complex structure that includes a thiophene ring system .Chemical Reactions Analysis

ROY has been crystallised in at least thirteen polymorphic forms . This ability to form multiple crystalline versions of different colours was described as “extraordinary”, particularly because many alternatives can crystallise simultaneously from a single solvent .Physical And Chemical Properties Analysis

This compound has a melting point of 99–102 °C (210–216 °F; 372–375 K) . It is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .Future Directions

properties

CAS RN |

1231161-31-1 |

|---|---|

Molecular Formula |

C12H10N2O4S |

Molecular Weight |

278.282 |

IUPAC Name |

5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |

InChI Key |

VRMDRDPNBLCOLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)